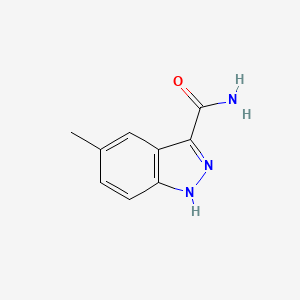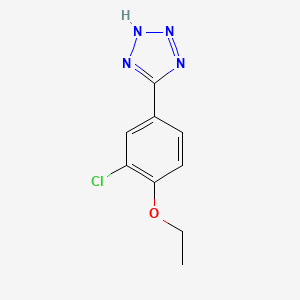![molecular formula C17H24N2O3 B7637524 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid, also known as CL-316243, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid involves the activation of β3-adrenergic receptors. These receptors are found in adipose tissue and skeletal muscle and play a role in regulating energy metabolism. Activation of these receptors by 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid leads to increased lipolysis and thermogenesis, which results in the breakdown of stored fat and increased energy expenditure.
Biochemical and Physiological Effects
Studies have shown that 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid has several biochemical and physiological effects. It increases the expression of genes involved in lipid metabolism and energy expenditure, leading to increased fat oxidation and energy expenditure. It also improves insulin sensitivity and glucose uptake in skeletal muscle, which may have implications for the treatment of diabetes.
実験室実験の利点と制限
One advantage of using 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid in lab experiments is its selectivity for β3-adrenergic receptors. This allows for the specific activation of these receptors without affecting other adrenergic receptors. However, one limitation is that it may not be effective in all individuals, as the expression of β3-adrenergic receptors can vary between individuals.
将来の方向性
There are several future directions for the study of 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid. One direction is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of obesity and diabetes. Another direction is the investigation of the long-term effects of 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid on metabolism and energy expenditure. Additionally, the potential use of 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, warrants further exploration.
Conclusion
In conclusion, 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid is a promising compound for the development of anti-obesity and anti-diabetic drugs. Its selective activation of β3-adrenergic receptors leads to increased lipolysis and thermogenesis, resulting in the breakdown of stored fat and increased energy expenditure. Further research is needed to fully understand its potential therapeutic applications and long-term effects on metabolism and energy expenditure.
合成法
The synthesis of 3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid involves the reaction of 4-(3-Phenylpropanoyl)-1,4-diazepane with 3-bromopropionic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid has been studied for its potential therapeutic applications in the treatment of obesity and diabetes. It acts as a selective β3-adrenergic receptor agonist, which stimulates the breakdown of stored fat and increases energy expenditure. This makes it a promising candidate for the development of anti-obesity and anti-diabetic drugs.
特性
IUPAC Name |
3-[4-(3-phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(8-7-15-5-2-1-3-6-15)19-11-4-10-18(13-14-19)12-9-17(21)22/h1-3,5-6H,4,7-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKIPGZBLPASRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)

![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)

![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)
![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![2-methylsulfanyl-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7637508.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid](/img/structure/B7637520.png)
![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)